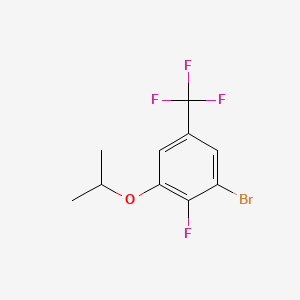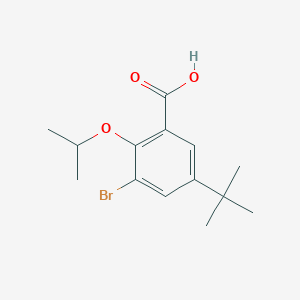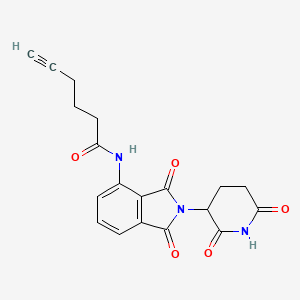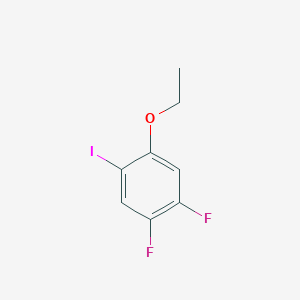![molecular formula C16H10O4 B14761100 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene CAS No. 222-38-8](/img/structure/B14761100.png)
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of oxygen atoms through oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the degree of unsaturation and alter the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions can produce more saturated derivatives.
科学的研究の応用
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-catalyzed reactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
作用機序
The mechanism by which 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple oxygen atoms and conjugated double bonds enable it to participate in various chemical reactions, influencing biological processes and material properties. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer synthesis.
類似化合物との比較
Similar Compounds
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9,15(19)-tetraen-16-one
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9-trien-16-ol
Uniqueness
Compared to similar compounds, 5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene stands out due to its higher oxygen content and unique pentacyclic structure
特性
CAS番号 |
222-38-8 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene |
InChI |
InChI=1S/C16H10O4/c1-2-10-4-14-16(20-8-18-14)6-12(10)11-5-15-13(3-9(1)11)17-7-19-15/h1-6H,7-8H2 |
InChIキー |
QMKBYGAFAUTCSR-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC5=C(C=C43)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)


![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)



![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)




